AC-90179

Description

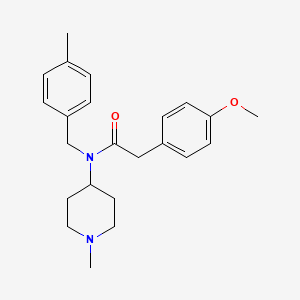

Structure

2D Structure

3D Structure

Properties

CAS No. |

359878-17-4 |

|---|---|

Molecular Formula |

C23H30N2O2 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |

InChI |

InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |

InChI Key |

AHGNJBSTWQOSAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |

Appearance |

Solid powder |

Synonyms |

2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AC-90179

This technical guide provides a detailed overview of the mechanism of action of AC-90179, a selective serotonin 2A (5-HT2A) receptor inverse agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its in vitro and in vivo pharmacology.

Core Mechanism of Action

This compound is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor.[1][2] This primary mechanism involves not only blocking the action of agonists at this receptor but also reducing its constitutive (basal) activity. In addition to its primary target, this compound also exhibits antagonist activity at the serotonin 2C (5-HT2C) receptor.[1][2] Notably, it demonstrates a favorable safety profile by lacking significant potency for the dopamine D2 and histamine H1 receptors, which are often associated with the side effects of antipsychotic medications.[1][2]

The in vivo functionality of this compound has been demonstrated through its ability to block the behavioral effects induced by 5-HT2A receptor agonists and to attenuate psychosis-like behaviors in animal models.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative data describing the pharmacological profile of this compound.

In Vitro Receptor Binding and Functional Activity

| Receptor | Assay Type | Species | Parameter | Value (nM) | Reference |

| 5-HT2A | Inverse Agonist Assay | Human | IC50 | 2.1 | [2] |

| 5-HT2A | Antagonist Assay | Human | Ki | 2.5 | [3] |

| 5-HT2C | Antagonist Assay | Human | Ki | >100 | [2] |

| D2 | Radioligand Binding | Human | Ki | >1000 | [2] |

| H1 | Radioligand Binding | Human | Ki | >1000 | [2] |

In Vivo Pharmacological Effects

| Animal Model | Assay | Effect | Route of Administration | Effective Dose Range | Reference |

| Mouse | DOI-Induced Head Twitch | Blockade | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [1] |

| Mouse | Phencyclidine-Induced Hyperactivity | Attenuation | Intraperitoneal (i.p.) | 1 - 3 mg/kg | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for various receptors.

Methodology:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the recombinant human 5-HT2A, 5-HT2C, D2, or H1 receptors.

-

Radioligand:

-

5-HT2A: [3H]ketanserin

-

5-HT2C: [3H]mesulergine

-

D2: [3H]spiperone

-

H1: [3H]pyrilamine

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.

-

Incubation: Membranes, radioligand, and various concentrations of this compound were incubated for 60 minutes at 25°C.

-

Detection: Bound radioactivity was separated from unbound by rapid filtration through glass fiber filters and quantified by liquid scintillation counting.

-

Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

In Vitro Functional Assays (Inverse Agonist and Antagonist)

Objective: To determine the functional potency of this compound as an inverse agonist and antagonist at the 5-HT2A receptor.

Methodology:

-

Cell Line: NIH-3T3 cells stably expressing the human 5-HT2A receptor.

-

Assay Principle: Receptor Selection and Amplification Technology (R-SAT) assay, which measures receptor-mediated cell growth.

-

Inverse Agonist Assay:

-

Cells were incubated with various concentrations of this compound in the absence of an agonist.

-

The reduction in constitutive receptor activity was measured as a decrease in cell proliferation.

-

-

Antagonist Assay:

-

Cells were co-incubated with a fixed concentration of a 5-HT2A agonist (e.g., serotonin) and various concentrations of this compound.

-

The ability of this compound to block agonist-induced cell proliferation was measured.

-

-

Data Analysis: IC50 values were determined from concentration-response curves.

DOI-Induced Head Twitch in Mice

Objective: To assess the in vivo 5-HT2A receptor antagonist activity of this compound.

Methodology:

-

Animals: Male C57BL/6 mice.

-

Procedure:

-

Mice were pre-treated with either vehicle or this compound (1, 3, or 10 mg/kg, i.p.).

-

30 minutes after pre-treatment, mice were administered the 5-HT2A agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) (2.5 mg/kg, i.p.).

-

Immediately after DOI administration, the number of head twitches was counted for a period of 20 minutes.

-

-

Data Analysis: The effect of this compound on reducing the number of DOI-induced head twitches was compared to the vehicle-treated group.

Phencyclidine-Induced Hyperactivity in Mice

Objective: To evaluate the potential antipsychotic-like activity of this compound.

Methodology:

-

Animals: Male Swiss-Webster mice.

-

Procedure:

-

Mice were placed in an open-field activity chamber to habituate for 30 minutes.

-

Mice were then administered either vehicle or this compound (1 or 3 mg/kg, i.p.).

-

15 minutes later, mice were administered phencyclidine (PCP) (3 mg/kg, i.p.).

-

Locomotor activity (distance traveled) was recorded for the next 60 minutes.

-

-

Data Analysis: The ability of this compound to attenuate PCP-induced hyperlocomotion was compared to the vehicle-PCP group.

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

Caption: Inverse agonist action of this compound at the 5-HT2A receptor.

Experimental Workflow for DOI-Induced Head Twitch Assay

Caption: Workflow of the DOI-induced head twitch experiment.

Logical Relationship of this compound's Receptor Selectivity

Caption: Receptor binding profile and selectivity of this compound.

References

- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

AC-90179: A Technical Guide to its 5-HT2A Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological profile of AC-90179, a selective serotonin 2A (5-HT2A) receptor inverse agonist. The document details its binding affinity, functional activity, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in neuroscience and drug development.

Core Pharmacological Data

This compound has been identified as a potent and selective inverse agonist and competitive antagonist at the 5-HT2A receptor. Its selectivity profile indicates significantly lower potency for other receptors, such as the dopamine D2 and histamine H1 receptors, which are often associated with adverse side effects of antipsychotic medications. The compound also exhibits antagonist activity at the 5-HT2C receptor.

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative data for this compound's interaction with the 5-HT2A receptor. This data provides a clear comparison of its antagonist and inverse agonist properties.

| Parameter | Receptor | Value (Ki) | Description |

| Antagonist Activity | 5-HT2A | 2.5 nM | The equilibrium dissociation constant for this compound acting as a competitive antagonist, indicating its high affinity for the receptor. |

| Inverse Agonist Activity | 5-HT2A | 2.1 nM | The equilibrium dissociation constant for this compound acting as an inverse agonist, demonstrating its ability to reduce the constitutive activity of the receptor. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's 5-HT2A inverse agonist activity.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines the determination of the binding affinity (Ki) of an unlabeled test compound, such as this compound, for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]ketanserin.

1. Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from rat frontal cortex.

-

Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Non-specific Binding (NSB) Agent: 10 µM Mianserin or another suitable 5-HT2A antagonist.

-

Scintillation Cocktail.

-

96-well Filter Plates: (e.g., Millipore GF/B).

-

Plate Reader: Scintillation counter.

2. Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: NSB agent, radioligand, and membrane suspension.

-

Competitive Binding: Serial dilutions of the test compound (this compound), radioligand, and membrane suspension. The final concentration of the radioligand should be close to its Kd value.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay: Receptor Selection and Amplification Technology (R-SAT)

The R-SAT assay is a cell-based functional assay that can be used to characterize the inverse agonist activity of a compound by measuring its ability to suppress the constitutive (ligand-independent) activity of a receptor.

1. Materials:

-

Cell Line: NIH-3T3 cells.

-

Expression Plasmid: A plasmid containing the cDNA for the human 5-HT2A receptor.

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test Compound: this compound.

-

Agonist Control: A known 5-HT2A receptor agonist (e.g., serotonin or DOI).

-

Assay Plate: 96-well cell culture plates.

-

Detection Reagent: A reagent to measure cell proliferation or a reporter gene assay.

2. Procedure:

-

Cell Seeding: Seed NIH-3T3 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

-

Transfection: On the following day, transfect the cells with the 5-HT2A receptor expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Drug Treatment: After an appropriate incubation period to allow for receptor expression (typically 24-48 hours), replace the medium with a serum-free medium containing various concentrations of the test compound (this compound), an agonist control, or vehicle.

-

Incubation: Incubate the cells for a period sufficient to observe changes in cell proliferation due to receptor signaling (typically 3-5 days).

-

Signal Detection: Measure the cellular response using a suitable method. For R-SAT, this is often a measure of cell number or metabolic activity (e.g., using a colorimetric assay like MTT or a fluorescent assay).

3. Data Analysis:

-

The constitutive activity of the receptor will lead to a certain level of cell proliferation in the absence of any ligand.

-

An inverse agonist like this compound will decrease this basal proliferation in a concentration-dependent manner.

-

An agonist will increase cell proliferation above the basal level.

-

Plot the cellular response against the logarithm of the compound concentration to generate dose-response curves.

-

The potency (IC50) and efficacy of the inverse agonist can be determined from these curves.

In Vivo Behavioral Model: DOI-Induced Head-Twitch Response in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral model for in vivo 5-HT2A receptor activation. Antagonists and inverse agonists at this receptor can block the HTR induced by a 5-HT2A agonist like (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).

1. Animals:

-

Male C57BL/6J mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drugs:

-

DOI hydrochloride: Dissolved in saline.

-

This compound: Dissolved in a suitable vehicle (e.g., saline, water with a small amount of Tween 80).

3. Procedure:

-

Acclimation: Acclimate the mice to the testing environment (e.g., individual observation chambers) for at least 30 minutes before drug administration.

-

Pre-treatment: Administer this compound or its vehicle via an appropriate route (e.g., intraperitoneally, i.p.) at various doses. The pre-treatment time will depend on the pharmacokinetic profile of the compound but is typically 30-60 minutes.

-

Agonist Challenge: Administer a dose of DOI known to induce a reliable number of head twitches (e.g., 1-2.5 mg/kg, i.p.).

-

Observation: Immediately after DOI administration, observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior. Observations can be done by a trained observer blinded to the treatment conditions or using an automated system.

4. Data Analysis:

-

Compare the number of head twitches in the this compound treated groups to the vehicle-treated control group.

-

A significant reduction in the number of DOI-induced head twitches indicates 5-HT2A receptor antagonist/inverse agonist activity.

-

Dose-response curves can be generated to determine the potency (ED50) of this compound in this model.

In Vivo Behavioral Model: Phencyclidine (PCP)-Induced Hyperactivity in Rats

PCP-induced hyperactivity in rodents is a widely used animal model to screen for potential antipsychotic drugs. This model is based on the ability of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP to induce locomotor hyperactivity, a behavior that is thought to mimic some of the positive symptoms of schizophrenia.

1. Animals:

-

Male Sprague-Dawley or Wistar rats are commonly used. Animals should be housed under standard laboratory conditions.

2. Drugs:

-

Phencyclidine (PCP) hydrochloride: Dissolved in saline.

-

This compound: Dissolved in a suitable vehicle.

3. Procedure:

-

Acclimation: Acclimate the rats to the locomotor activity chambers for a period of time (e.g., 60 minutes) to allow for habituation.

-

Pre-treatment: Administer this compound or its vehicle at various doses.

-

PCP Administration: After the pre-treatment period, administer a dose of PCP known to induce robust hyperactivity (e.g., 2.5-5 mg/kg, i.p. or s.c.).

-

Locomotor Activity Measurement: Immediately after PCP administration, record the locomotor activity of the rats for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system. Key parameters to measure include horizontal activity (distance traveled) and vertical activity (rearing).

4. Data Analysis:

-

Compare the locomotor activity counts in the this compound treated groups to the vehicle-treated control group that received PCP.

-

A significant attenuation of PCP-induced hyperactivity suggests potential antipsychotic-like effects.

-

Analyze the data in time bins to assess the time course of the drug effects.

Visualizing the Molecular and Experimental Framework

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: 5-HT2A Receptor Signaling Pathway

Caption: Workflow for Inverse Agonist Characterization

Unveiling AC-90179: A Technical Guide to its 5-HT2C Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacological profile of AC-90179, a piperidine derivative, with a specific focus on its activity as a serotonin 5-HT2C receptor antagonist. While primarily characterized as a potent and selective 5-HT2A receptor inverse agonist, its interaction with the 5-HT2C receptor is a critical component of its overall pharmacological effect.[1][2][3] This document provides a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used for its characterization, intended for researchers and professionals in the field of drug discovery and development.

Core Pharmacological Profile

This compound, chemically known as 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide, was initially investigated as a potential antipsychotic agent.[2][3] Its development was halted due to poor oral bioavailability.[3] Nevertheless, it remains a valuable tool compound for in vitro and in vivo pharmacological research.[3] The compound's primary mechanism of action is as an inverse agonist at the 5-HT2A receptor, with a reported Ki of 2.1 nM.[1] Concurrently, it functions as an antagonist at the 5-HT2C receptor.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with serotonin receptors, providing a clear comparison of its affinity and potency.

Table 1: Radioligand Binding Affinity of this compound at Serotonin Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Test System |

| 5-HT2A | [3H]ketanserin | 2.5 | Recombinant human receptors expressed in NIH-3T3 cells |

| 5-HT2C | [3H]mesulergine | 230 | Recombinant human receptors expressed in NIH-3T3 cells |

Table 2: Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Test System |

| 5-HT2A | Phosphoinositide Hydrolysis | IC50 (nM) (Inverse Agonism) | 2.1 | NIH-3T3 cells expressing human 5-HT2A receptors |

| 5-HT2A | Serotonin-induced PI Hydrolysis | Kb (nM) (Antagonism) | 0.53 | NIH-3T3 cells expressing human 5-HT2A receptors |

| 5-HT2C | Serotonin-induced PI Hydrolysis | Kb (nM) (Antagonism) | 280 | NIH-3T3 cells expressing human 5-HT2C receptors |

Experimental Protocols

The characterization of this compound's activity at the 5-HT2C receptor involves standard pharmacological assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

NIH-3T3 cells stably expressing the human 5-HT2C receptor are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Cells are harvested, and crude membrane preparations are obtained by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.

-

-

Binding Reaction:

-

Aliquots of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg) are incubated with a fixed concentration of the radioligand [3H]mesulergine.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT2C antagonist (e.g., 10 µM mianserin).

-

The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Phosphoinositide Hydrolysis)

Objective: To determine the functional potency (Kb) of this compound as an antagonist at the 5-HT2C receptor.

Methodology:

-

Cell Culture and Labeling:

-

NIH-3T3 cells stably expressing the human 5-HT2C receptor are seeded in multi-well plates.

-

The cells are incubated overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.

-

-

Antagonist Incubation:

-

Prior to agonist stimulation, the cells are pre-incubated with various concentrations of the antagonist (this compound) or vehicle for a specific duration (e.g., 30 minutes).

-

-

Agonist Stimulation:

-

The cells are then stimulated with a fixed concentration of a 5-HT2C receptor agonist (e.g., serotonin) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).

-

The stimulation is carried out for a defined period (e.g., 60 minutes) at 37°C.

-

-

Extraction and Quantification of Inositol Phosphates:

-

The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).

-

The accumulated [3H]inositol phosphates are separated from free [3H]inositol by anion-exchange chromatography.

-

The amount of [3H]IPs is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The antagonist's potency is determined by its ability to inhibit the agonist-induced accumulation of IPs.

-

The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are generated.

-

The antagonist's equilibrium dissociation constant (Kb) is calculated using the Schild equation, which relates the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) to the antagonist concentration.

-

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: 5-HT2C Receptor Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

Caption: Logical Relationship of this compound to the 5-HT2C Receptor.

Conclusion

This compound serves as a significant research tool for understanding the roles of the 5-HT2A and 5-HT2C receptors. Its well-defined antagonistic activity at the 5-HT2C receptor, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its use in preclinical studies. The provided diagrams offer a clear visualization of the underlying biological processes and experimental designs relevant to the study of this compound. For drug development professionals, the profile of this compound underscores the potential for developing compounds with mixed 5-HT2A/2C receptor profiles for various neuropsychiatric disorders, while also highlighting the critical importance of pharmacokinetic properties such as oral bioavailability in the successful translation of a compound from a laboratory tool to a clinical candidate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to AC-90179: A Selective Serotonin 2A Receptor Inverse Agonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AC-90179, a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, key experimental findings, and detailed protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide, is a synthetic organic compound belonging to the piperidine class of molecules.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide | [2] |

| Molecular Formula | C23H30N2O2 | [2] |

| Molar Mass | 366.505 g·mol−1 | [2] |

| Hydrochloride Salt Formula | C23H31ClN2O2 | |

| Hydrochloride Salt Molecular Weight | 402.96 | |

| Appearance | White to off-white solid powder | |

| SMILES | CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC | [2] |

| InChI Key | AHGNJBSTWQOSAB-UHFFFAOYSA-N | [2] |

Pharmacological Profile

This compound is a high-potency inverse agonist and competitive antagonist at the 5-HT2A receptor.[1] It also exhibits antagonist activity at the 5-HT2C receptor, though with lower affinity.[1] Notably, this compound demonstrates a favorable selectivity profile, lacking significant potency for dopamine D2 and histamine H1 receptors, which are often associated with the side effects of antipsychotic drugs.[1]

Receptor Binding Affinity

The binding affinity of this compound for various receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are presented below, with values for the antipsychotics haloperidol and clozapine included for comparison.

| Receptor | This compound Ki (nM) | Haloperidol Ki (nM) | Clozapine Ki (nM) |

| 5-HT2A | 0.38 | 2.5 | 3.1 |

| 5-HT2C | 44 | 1300 | 8.0 |

| D2 | >10,000 | 1.2 | 210 |

| H1 | >10,000 | 75 | 4.1 |

Functional Activity

The functional activity of this compound as an inverse agonist has been characterized using cell-based functional assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration at which the compound produces 50% of its maximal effect, are detailed in the following table.

| Receptor | This compound IC50 (nM) | Haloperidol IC50 (nM) | Clozapine IC50 (nM) |

| 5-HT2A | 0.29 | 2.0 | 2.0 |

| 5-HT2C | 11 | 220 | 0.93 |

Pharmacokinetic Properties

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound. Key pharmacokinetic parameters are summarized below.

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 107.3 ± 10.7 | 10.4 ± 1.9 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (ng·h/mL) | 61.1 ± 3.8 | 15.1 ± 2.6 |

| t1/2 (h) | 0.9 ± 0.1 | 1.4 ± 0.2 |

| Oral Bioavailability (%) | - | 2.5 |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through inverse agonism at the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. As an inverse agonist, this compound not only blocks the action of serotonin but also reduces the basal, constitutive activity of the 5-HT2A receptor, thereby dampening this signaling pathway.

Figure 1: this compound Mechanism of Action at the 5-HT2A Receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Functional Assay (R-SAT)

The functional activity of this compound was determined using the Receptor Selection and Amplification Technology (R-SAT) assay.

-

Cell Line: NIH-3T3 cells.

-

Procedure:

-

Cells were cultured in 96-well plates to 70-80% confluency.

-

Cells were co-transfected with plasmids encoding the human 5-HT2A or 5-HT2C receptor and a reporter gene.

-

Following a 12-16 hour transfection period, the medium was replaced with a serum-free medium containing varying concentrations of this compound, haloperidol, or clozapine.

-

Cells were incubated for 24 hours.

-

The reporter gene activity was measured to determine the level of receptor activation or inhibition.

-

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

Radioligand Binding Assay

-

Preparation: Membranes were prepared from cells stably expressing the human 5-HT2A, 5-HT2C, dopamine D2, or histamine H1 receptors.

-

Radioligands: [3H]ketanserin (for 5-HT2A), [3H]mesulergine (for 5-HT2C), [3H]spiperone (for D2), and [3H]pyrilamine (for H1) were used.

-

Procedure:

-

Membranes were incubated with the respective radioligand and a range of concentrations of the competing unlabeled ligand (this compound, haloperidol, or clozapine).

-

The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.

-

-

Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Blockade of DOI-Induced Response Decrease in Mice

This experiment was conducted to demonstrate the in vivo blockade of 5-HT2A receptor signaling by this compound.

-

Animals: Male C57BL/10 mice.

-

Drug: The 5-HT2A agonist (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI).

-

Procedure:

-

Mice were trained to respond on a fixed-ratio schedule of reinforcement.

-

This compound, haloperidol, or clozapine was administered intraperitoneally (i.p.) at various doses.

-

After a specified pretreatment time, DOI was administered.

-

The rate of responding was measured and compared to the response rate after vehicle and DOI administration alone.

-

-

Data Analysis: The ability of the test compounds to reverse the DOI-induced decrease in response rate was quantified.

Figure 2: Workflow for the DOI-Induced Response Decrease Experiment.

Attenuation of Phencyclidine-Induced Hyperactivity in Mice

This model is used to assess the antipsychotic-like efficacy of a compound.

-

Animals: Male NSA mice.

-

Drug: Phencyclidine (PCP).

-

Procedure:

-

Mice were habituated to the test chambers.

-

This compound, haloperidol, or clozapine was administered i.p. at various doses.

-

After a pretreatment period, PCP was administered.

-

Locomotor activity was measured for a defined period using automated activity monitors.

-

-

Data Analysis: The ability of the test compounds to reduce the PCP-induced increase in locomotor activity was determined.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Its high potency, selectivity, and well-characterized pharmacological profile make it a suitable compound for in vitro and in vivo studies. While its development as a therapeutic agent was halted due to poor oral bioavailability, the data gathered from studies on this compound continue to inform the development of new selective 5-HT2A receptor modulators with improved pharmacokinetic properties for the potential treatment of psychosis and other central nervous system disorders.

References

The Discovery and Preclinical Characterization of AC-90179: A Selective 5-HT2A Receptor Inverse Agonist

An In-depth Technical Guide

Introduction

AC-90179 is a novel piperidine derivative identified as a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor. It also exhibits antagonist activity at the 5-HT2C receptor. Developed initially as a potential antipsychotic agent, its progression to clinical applications was halted due to poor oral bioavailability. Nevertheless, this compound remains a valuable tool compound in pharmacological research for elucidating the roles of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and detailed preclinical characterization of this compound.

Discovery and History

The quest for novel antipsychotics with improved side-effect profiles over existing medications led researchers to explore selective 5-HT2A receptor inverse agonism as a promising therapeutic strategy. This hypothesis was driven by the observation that many atypical antipsychotics, such as clozapine, exhibit inverse agonist activity at 5-HT2A receptors, which is thought to contribute to their efficacy, particularly against the negative symptoms of schizophrenia, and their reduced liability for extrapyramidal symptoms.

In this context, a high-throughput screening campaign was initiated to identify novel, potent, and selective 5-HT2A receptor inverse agonists. This effort led to the discovery of this compound. While showing a promising in vitro and in vivo pharmacological profile consistent with potential antipsychotic activity, its development was ultimately discontinued due to limited oral bioavailability, likely stemming from rapid metabolism rather than poor absorption.[1] Despite this, the attractive pharmacology of this compound spurred further lead optimization efforts, which culminated in the discovery of pimavanserin, an analog with significantly improved oral bioavailability that has since gained regulatory approval for the treatment of Parkinson's disease psychosis.

Pharmacological Profile

In Vitro Pharmacology

The in vitro activity of this compound was extensively characterized through radioligand binding and functional assays, demonstrating its high affinity and inverse agonist activity at the 5-HT2A receptor.

Data Presentation: In Vitro Receptor Binding and Functional Activity

| Receptor | Assay Type | Species | Radioligand | This compound Kᵢ (nM) | Reference |

| 5-HT2A | Binding | Human | [³H]ketanserin | 2.5 | [2] |

| 5-HT2C | Binding | Human | [³H]mesulergine | - | [2] |

| Receptor | Assay Type | This compound Activity | pIC₅₀ / pKₑ | Reference |

| 5-HT2A | R-SAT (Inverse Agonist) | Inverse Agonist | 8.7 | [2] |

| 5-HT2A | R-SAT (Antagonist) | Antagonist | 8.8 | [2] |

| 5-HT2C | R-SAT (Inverse Agonist) | Inverse Agonist | 6.8 | [2] |

| 5-HT2C | R-SAT (Antagonist) | Antagonist | 7.0 | [2] |

Kᵢ: Inhibitory constant; pIC₅₀: negative log of the half-maximal inhibitory concentration; pKₑ: negative log of the equilibrium dissociation constant.

Notably, this compound displayed significantly lower potency at other receptors commonly associated with the side effects of antipsychotic drugs, such as dopamine D2 and histamine H1 receptors.[1]

In Vivo Pharmacology

The antipsychotic-like potential of this compound was evaluated in established animal models of psychosis.

Phencyclidine (PCP)-Induced Hyperactivity:

This compound demonstrated efficacy in a rodent model of schizophrenia-like psychosis induced by the NMDA receptor antagonist phencyclidine (PCP). Similar to the atypical antipsychotic clozapine and the typical antipsychotic haloperidol, this compound attenuated PCP-induced hyperactivity in mice, suggesting potential antipsychotic effects.[1]

DOI-Induced Head-Twitch Response:

The head-twitch response (HTR) in rodents induced by 5-HT2A receptor agonists like (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) is a classic behavioral model for in vivo 5-HT2A receptor activation. This compound was shown to effectively block the rate-decreasing effects of DOI, providing in vivo evidence of its 5-HT2A receptor antagonism.[1]

Importantly, unlike haloperidol, this compound did not induce catalepsy or impair the acquisition of a simple autoshaped response at behaviorally effective doses, suggesting a lower risk of extrapyramidal side effects.[1] Furthermore, in contrast to both haloperidol and clozapine, this compound did not decrease spontaneous locomotor activity at efficacious doses.[1]

Pharmacokinetics

Pharmacokinetic studies in rats revealed that this compound has limited oral bioavailability. This was attributed to rapid metabolism rather than poor absorption from the gastrointestinal tract.[1] This pharmacokinetic limitation was the primary reason for the discontinuation of its development as a clinical candidate.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Intravenous | 1 | - | - | - | - | [2] |

| Oral | 10 | - | - | - | <10 | [2] |

(Specific numerical values for Cₘₐₓ, Tₘₐₓ, and AUC were not detailed in the provided search results, but the poor bioavailability was consistently noted.)

Experimental Protocols

In Vitro Assays

Receptor Binding Assays (General Protocol):

-

Objective: To determine the binding affinity (Kᵢ) of this compound for various receptors.

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the target human receptor (e.g., 5-HT2A) are prepared.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

-

Receptor Selection and Amplification Technology (R-SAT) Assay:

-

Objective: To determine the functional activity (inverse agonism and antagonism) of this compound at 5-HT2A and 5-HT2C receptors.

-

Methodology:

-

Cell Culture and Transfection: NIH-3T3 cells are cultured and transiently co-transfected with plasmids encoding the target receptor (e.g., human 5-HT2A) and a reporter gene (e.g., β-galactosidase) under the control of a serum response element.

-

Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound) alone (to measure inverse agonism) or in the presence of a known agonist (to measure antagonism).

-

Cell Growth: The cells are allowed to grow for a period, during which receptor activation leads to cell proliferation and reporter gene expression.

-

Signal Detection: The extent of cell growth is quantified by measuring the activity of the reporter gene product (e.g., colorimetric assay for β-galactosidase).

-

Data Analysis: Concentration-response curves are generated to determine the pIC₅₀ (for inverse agonism) or pKₑ (for antagonism) values.

-

In Vivo Assays

Phencyclidine (PCP)-Induced Hyperactivity in Mice:

-

Objective: To assess the potential antipsychotic-like activity of this compound.

-

Methodology:

-

Animals: Male Swiss-Webster mice are used.

-

Habituation: Animals are habituated to the locomotor activity chambers for a set period before drug administration.

-

Drug Administration: Mice are pre-treated with vehicle or varying doses of this compound (intraperitoneally, i.p.) followed by the administration of PCP (typically 3 mg/kg, i.p.).

-

Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled) is recorded for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.

-

Data Analysis: The total distance traveled is compared between the different treatment groups. A reduction in PCP-induced hyperactivity by this compound is indicative of antipsychotic-like efficacy.

-

DOI-Induced Head-Twitch Response (HTR) in Rats:

-

Objective: To confirm the in vivo 5-HT2A receptor antagonist activity of this compound.

-

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Habituation: Rats are habituated to individual observation chambers.

-

Drug Administration: Animals are pre-treated with vehicle or this compound (subcutaneously, s.c. or intraperitoneally, i.p.) followed by the administration of the 5-HT2A agonist DOI.

-

Behavioral Observation: The number of head twitches is observed and counted for a defined period (e.g., 30 minutes) after DOI administration.

-

Data Analysis: The frequency of head twitches is compared between treatment groups. A reduction in DOI-induced head twitches by this compound indicates 5-HT2A receptor blockade.

-

Signaling Pathways

This compound acts as an inverse agonist at the 5-HT2A receptor. This means that it not only blocks the action of agonists like serotonin but also reduces the basal, constitutive activity of the receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, this compound suppresses this signaling cascade.

Conclusion

This compound is a potent and selective 5-HT2A receptor inverse agonist that demonstrated a preclinical profile consistent with potential antipsychotic efficacy. Its discovery validated the therapeutic hypothesis of targeting 5-HT2A receptor inverse agonism for the treatment of psychosis. Although its development was halted due to poor oral bioavailability, the knowledge gained from the characterization of this compound was instrumental in the subsequent development of pimavanserin. This compound continues to serve as an important pharmacological tool for researchers investigating the multifaceted roles of the 5-HT2A receptor in the central nervous system.

References

AC-90179: An In-Depth Pharmacological Profile for Drug Development Professionals

A Technical Guide to the Core Pharmacology of a Selective 5-HT2A Receptor Inverse Agonist

Introduction

AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist.[1][2] This compound has garnered interest within the scientific community for its potential as a novel antipsychotic agent. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action offers a promising alternative with a potentially more favorable side-effect profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, in vivo efficacy, and pharmacokinetic profile, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: A Selective 5-HT2A Inverse Agonist

This compound exerts its primary pharmacological effect through inverse agonism at the 5-HT2A receptor.[1][2] Inverse agonists are distinct from neutral antagonists in that they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor. This reduction in baseline signaling is a key feature of its mechanism. Additionally, this compound acts as a competitive antagonist at the 5-HT2A receptor and also exhibits antagonist activity at the 5-HT2C receptor.[1]

A significant advantage of this compound's pharmacological profile is its high selectivity for the 5-HT2A receptor over other receptors commonly associated with the side effects of antipsychotic medications. Specifically, it demonstrates a lack of significant potency for dopamine D2 and histamine H1 receptors, which are implicated in extrapyramidal symptoms and sedation, respectively.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and in vivo activity.

Table 1: In Vitro Receptor Binding Affinities of this compound

| Receptor | Species | Assay Type | Parameter | Value |

| 5-HT2A | Human | Radioligand Binding | Ki | 2.1 nM[2] |

| 5-HT2C | Human | Radioligand Binding | pKi | 5.5 (~3162 nM) |

| Dopamine D2 | - | - | Ki | Not Significantly Potent[1] |

| Histamine H1 | - | - | Ki | Not Significantly Potent[1] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Administration Route | Dose Range | Effect |

| Phencyclidine-induced Hyperactivity | Mouse | s.c. | 1 - 3 mg/kg | Attenuation of hyperactivity[2] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Route | Value |

| Oral Bioavailability | Oral | Limited |

| Metabolism | - | Rapid |

| Cmax | - | Data not available |

| Tmax | - | Data not available |

| Half-life (t1/2) | - | Data not available |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

Protocol:

-

Membrane Preparation:

-

Cell lines stably expressing the human 5-HT2A or 5-HT2C receptors are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

-

Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.

-

-

Incubation and Filtration:

-

The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Receptor Selection and Amplification Technology (R-SAT) Assay

Objective: To functionally characterize this compound as an inverse agonist at the 5-HT2A receptor.

Protocol:

-

Cell Culture and Transfection:

-

NIH-3T3 cells are cultured in 96-well plates.

-

Cells are transfected with a plasmid encoding the human 5-HT2A receptor.

-

-

Compound Treatment:

-

Following transfection, the cells are treated with varying concentrations of this compound.

-

Control wells include cells treated with a known agonist (to measure stimulation) and vehicle (to measure basal activity).

-

-

Cell Proliferation Measurement:

-

The cells are incubated for a period of time (typically several days) to allow for receptor-mediated effects on cell proliferation.

-

Cell viability or proliferation is quantified using a colorimetric assay (e.g., MTT or AlamarBlue).

-

-

Data Analysis:

-

The effect of this compound on cell proliferation is compared to the basal (vehicle) and agonist-stimulated levels.

-

A decrease in cell proliferation below the basal level indicates inverse agonist activity.

-

The potency (IC50) of the inverse agonist effect is determined by non-linear regression analysis.

-

Phencyclidine-Induced Hyperactivity Model

Objective: To evaluate the in vivo antipsychotic-like efficacy of this compound.

Protocol:

-

Animals and Housing:

-

Male C57BL/6 mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Drug Administration:

-

Mice are pre-treated with either vehicle or varying doses of this compound (e.g., 1 or 3 mg/kg, s.c.).

-

After a specified pre-treatment time (e.g., 30 minutes), mice are administered phencyclidine (PCP) (e.g., 3 mg/kg, i.p.) or saline.

-

-

Locomotor Activity Measurement:

-

Immediately following PCP or saline injection, individual mice are placed in open-field activity chambers.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

-

-

Data Analysis:

-

The total locomotor activity is calculated for each animal.

-

The ability of this compound to reduce PCP-induced hyperactivity is determined by comparing the locomotor activity of mice treated with this compound and PCP to those treated with vehicle and PCP.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the pharmacological profile of this compound, the following diagrams illustrate its mechanism of action and the workflow of a key in vivo experiment.

Caption: 5-HT2A Receptor Inverse Agonist Signaling Pathway.

Caption: Workflow for Phencyclidine-Induced Hyperactivity Model.

Conclusion

This compound presents a compelling pharmacological profile as a selective 5-HT2A receptor inverse agonist with demonstrated in vivo efficacy in a preclinical model of psychosis. Its high selectivity against dopamine D2 and histamine H1 receptors suggests a potential for reduced side effects compared to existing antipsychotic medications. While its limited oral bioavailability in rats highlights a potential challenge for clinical development, the data presented in this guide underscore the therapeutic potential of this mechanism of action. Further research focusing on optimizing the pharmacokinetic properties of this compound or similar compounds could lead to the development of novel and improved treatments for psychotic disorders.

References

In-Vitro Characterization of AC-90179: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 5-HT2A receptor inverse agonist.[1] This document provides a comprehensive overview of the in-vitro pharmacological profile of this compound, detailing its binding affinities, functional activities, and the experimental methodologies used for its characterization. The data presented herein is crucial for understanding the mechanism of action of this compound and for guiding further research and development.

Data Presentation: Quantitative In-Vitro Pharmacology of this compound

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of this compound at various neurotransmitter receptors. The data is primarily derived from radioligand binding assays and the Receptor Selection and Amplification Technology (R-SAT) functional assay.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human 5-HT2A | [3H]ketanserin | Human recombinant (HEK293 cells) | 2.5 | [2] |

| Human 5-HT2C | [3H]mesulergine | Human recombinant (CHO cells) | 250 | [1] |

| Human Dopamine D2 | [3H]spiperone | Human recombinant (CHO cells) | >10,000 | [1] |

| Human Histamine H1 | [3H]pyrilamine | Human recombinant (CHO cells) | >10,000 | [1] |

Table 2: Functional Inverse Agonist and Antagonist Activity of this compound

| Receptor | Assay Type | Activity | IC50 (nM) | Reference |

| Human 5-HT2A | R-SAT | Inverse Agonist | 2.1 | [2] |

| Human 5-HT2A | R-SAT | Competitive Antagonist (vs. 5-HT) | 2.5 | [2] |

| Human 5-HT2C | R-SAT | Antagonist (vs. 5-HT) | 130 | [1] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.

General Protocol (using 5-HT2A receptor as an example):

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin.

-

Radioligand: [3H]ketanserin is used as the radioligand for the 5-HT2A receptor.

-

Incubation: A constant concentration of [3H]ketanserin (typically at its Kd value) is incubated with the cell membranes and varying concentrations of the test compound (this compound).

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

-

Equilibration: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor Selection and Amplification Technology (R-SAT) Assay

Objective: To determine the functional activity of this compound as an inverse agonist and antagonist at the 5-HT2A receptor.

Principle: R-SAT is a cell-based functional assay that measures receptor-mediated cell growth. In this system, NIH-3T3 cells are co-transfected with a G-protein coupled receptor (e.g., 5-HT2A) and a selectable marker. Activation of the receptor by an agonist leads to cell proliferation, which can be quantified. Conversely, an inverse agonist will suppress the constitutive (basal) signaling of the receptor, leading to a decrease in cell growth.

Protocol Outline:

-

Cell Culture and Transfection: NIH-3T3 cells are cultured and transiently co-transfected with plasmids encoding the human 5-HT2A receptor and a selectable marker.

-

Plating: Transfected cells are plated in multi-well plates.

-

Compound Addition:

-

Inverse Agonist Activity: Cells are treated with varying concentrations of this compound alone to measure the inhibition of basal cell growth.

-

Antagonist Activity: Cells are treated with a fixed concentration of an agonist (e.g., serotonin) in the presence of varying concentrations of this compound.

-

-

Incubation: The cells are incubated for a period of time (e.g., 5-7 days) to allow for cell growth.

-

Quantification of Cell Growth: Cell proliferation is quantified using a suitable method, such as measuring the activity of a constitutively expressed reporter enzyme (e.g., alkaline phosphatase) or by using a fluorescent dye that binds to DNA.

-

Data Analysis:

-

Inverse Agonist Potency (IC50): The concentration of this compound that causes a 50% reduction in the basal cell growth is determined.

-

Antagonist Potency (IC50): The concentration of this compound that inhibits 50% of the agonist-stimulated cell growth is determined.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: 5-HT2A Receptor Inverse Agonist Signaling Pathway.

References

In-Depth Technical Guide: AC-90179 Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-90179 is a potent and selective small molecule that has been characterized as a high-affinity inverse agonist and competitive antagonist of the serotonin 2A (5-HT2A) receptor. It also exhibits antagonist activity at the 5-HT2C receptor. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing its selectivity profile and the experimental methodologies used for its characterization. Furthermore, this document elucidates the compound's mechanism of action by visualizing its impact on the 5-HT2A receptor signaling pathway. The presented data is crucial for researchers and professionals involved in the development of novel therapeutics targeting the serotonergic system, particularly for neuropsychiatric disorders.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and psychological processes. The 5-HT2A receptor subtype, in particular, is a key target in the treatment of various central nervous system disorders, including schizophrenia and psychosis. Atypical antipsychotic medications often exhibit high affinity for 5-HT2A receptors. This compound has emerged as a valuable research tool and potential therapeutic lead due to its high selectivity for the 5-HT2A receptor, where it acts as an inverse agonist, reducing the receptor's basal, constitutive activity. This document serves as a technical resource, consolidating the available quantitative data on this compound's binding profile and providing detailed insights into its mechanism of action.

Receptor Binding Affinity of this compound

The binding affinity of this compound has been determined through radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and its receptor. The data, presented in Table 1, showcases the high affinity and selectivity of this compound for the human 5-HT2A receptor.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ligand Function | Ki (nM) | Species |

| 5-HT2A | Inverse Agonist | 2.1 | Human |

| 5-HT2A | Antagonist | 2.5 | Human |

| 5-HT2C | Antagonist | 9.7 (pKi) | Human |

| Dopamine D2 | - | >1000 | - |

| Histamine H1 | - | >1000 | - |

Note: A pKi of 9.7 for the 5-HT2C receptor corresponds to a Ki value of approximately 0.2 nM. However, the original research characterizes it as having lower affinity than for 5-HT2A. Further clarification from primary sources would be needed to resolve this discrepancy.

As the data indicates, this compound demonstrates high potency at the 5-HT2A receptor, with Ki values in the low nanomolar range for both its inverse agonist and antagonist activities.[1] It also binds to the 5-HT2C receptor as an antagonist.[2] Importantly, this compound shows significantly lower affinity for other receptors commonly associated with the side effects of antipsychotic drugs, such as the dopamine D2 and histamine H1 receptors, highlighting its selectivity.[2]

Experimental Protocols

The determination of this compound's binding affinity relies on established in vitro pharmacological assays. The following sections provide a detailed methodology for a typical competition radioligand binding assay used to ascertain the Ki value of a test compound like this compound.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [³H]-ketanserin or [¹²⁵I]-DOI).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT2A receptor ligand (e.g., spiperone or unlabeled ketanserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a saturating concentration of the non-specific binding control is used instead of the test compound.

-

The reaction is initiated by the addition of the membrane preparation.

-

-

Equilibrium: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.

-

Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor that primarily signals through the Gq/11 protein pathway. Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).

As an inverse agonist, this compound binds to the 5-HT2A receptor and stabilizes it in an inactive conformation. This not only prevents the binding and action of agonists like serotonin but also reduces the receptor's basal or constitutive activity that occurs in the absence of any ligand. The net effect is a decrease in the downstream signaling cascade.

Conclusion

This compound is a highly selective 5-HT2A receptor inverse agonist and antagonist with a well-characterized binding profile. Its high affinity for the 5-HT2A receptor and significantly lower affinity for other key receptors make it a valuable tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes. The detailed experimental protocols and an understanding of its mechanism of action on the Gq/11 signaling pathway, as outlined in this guide, provide a solid foundation for researchers and drug development professionals working to create next-generation therapeutics with improved efficacy and safety profiles for the treatment of neuropsychiatric disorders.

References

AC-90179: A Deep Dive into its Serotonin Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-90179, a novel compound, has been identified as a potent and selective inverse agonist for the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the selectivity of this compound for various serotonin receptor subtypes. The data presented herein is crucial for understanding its pharmacological profile and potential therapeutic applications. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its selectivity and the experimental workflows.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through radioligand binding assays and functional assays. The following tables summarize the available quantitative data, highlighting its high affinity and inverse agonist activity at the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes.

Table 1: Binding Affinity of this compound for Serotonin Receptors

| Receptor Subtype | Test System | Radioligand | Parameter | Value | Reference |

| 5-HT2A | Human recombinant | [3H]ketanserin | Ki (antagonist) | 2.5 ± 0.8 nM | [1] |

| 5-HT2A | Human recombinant | - | pKi (inverse agonist) | 9.7 | |

| 5-HT2C | Human recombinant | - | pKi | 8.80 (in membranes) | |

| 5-HT2B | Human recombinant | - | Affinity | Lacked affinity |

Table 2: Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| 5-HT2A | R-SAT | Ki (inverse agonist) | 2.1 nM | [2] |

| 5-HT2C | R-SAT | pIC50 (inverse agonist) | 7.1 | |

| 5-HT2B | - | Functional Activity | Lacked functional activity |

Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher value indicates greater affinity/potency.

This compound demonstrates a high affinity for the 5-HT2A receptor, acting as both a competitive antagonist and a potent inverse agonist.[1][2] Notably, it exhibits nearly 100-fold selectivity for the 5-HT2A receptor compared to the 5-HT2B, 5-HT2C, and 5-HT6 receptors when assessed for inverse agonist activity.[2] The compound also shows antagonism at the 5-HT2C receptor, albeit with lower potency than at the 5-HT2A receptor.[1] Importantly, this compound has been shown to lack significant potency for dopamine D2 and histamine H1 receptors, which is a desirable characteristic for minimizing certain side effects associated with other antipsychotic drugs.[1]

Experimental Protocols

The characterization of this compound's selectivity for serotonin receptors involved two primary experimental approaches: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess its activity as an inverse agonist (EC50/IC50).

Radioligand Binding Assays

These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

Typical Radioligand: [3H]ketanserin for the 5-HT2A receptor.

General Procedure:

-

Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared from cultured cells.

-

Incubation: A constant concentration of the radioligand (e.g., [3H]ketanserin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Receptor Selection and Amplification Technology (R-SAT) Assay

This is a cell-based functional assay used to identify and characterize the activity of compounds at G-protein coupled receptors (GPCRs), such as serotonin receptors. It is particularly useful for identifying inverse agonists.

Objective: To determine the functional potency (EC50 or IC50) of this compound as an inverse agonist at serotonin receptors.

General Procedure:

-

Cell Culture and Transfection: NIH-3T3 cells are cultured and transiently transfected with the cDNA encoding the specific human serotonin receptor subtype.

-

Compound Treatment: The transfected cells are then exposed to varying concentrations of the test compound (this compound).

-

Cell Growth: The cells are incubated for several days. Cells expressing receptors that are constitutively active (active in the absence of an agonist) will proliferate. Inverse agonists will inhibit this proliferation.

-

Quantification of Cell Growth: The extent of cell growth is quantified, often by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine) or using a colorimetric assay.

-

Data Analysis: The concentration of this compound that produces a half-maximal response (inhibition of cell growth for an inverse agonist) is determined as the IC50 value.

Visualizations

Signaling Pathway and Selectivity of this compound

The following diagram illustrates the primary signaling pathway of the 5-HT2A receptor and highlights the selective action of this compound as an inverse agonist.

References

- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

AC-90179: A Selective 5-HT2A Receptor Inverse Agonist as a Research Tool in Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist.[1] While its development as a clinical antipsychotic was hindered by poor oral bioavailability, its distinct pharmacological profile has established it as a valuable research tool in the field of neuroscience.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a proposed synthesis pathway, in vitro and in vivo pharmacological data, and detailed experimental protocols for its use in neuroscience research.

Mechanism of Action

This compound exhibits high potency as an inverse agonist and a competitive antagonist at 5-HT2A receptors.[1] Inverse agonism at the 5-HT2A receptor is a key characteristic of many atypical antipsychotic drugs. This mechanism involves not just blocking the receptor from agonists but also reducing its basal, constitutive activity. Additionally, this compound shows antagonist activity at 5-HT2C receptors.[1] Notably, it has insignificant potency for dopamine D2 and histamine H1 receptors, which are often associated with the dose-limiting side effects of other antipsychotic medications.[1]

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it initiates a cascade of intracellular events, as depicted in the diagram below. As an inverse agonist, this compound reduces the constitutive activity of this pathway.

Proposed Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound has not been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions and the synthesis of structurally related compounds. The key steps would likely involve the preparation of the intermediate N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)amine followed by an amide coupling with 2-(4-methoxyphenyl)acetic acid.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, primarily extracted from the key study by Vanover et al. (2004).[1]

Table 1: In Vitro Receptor Binding and Functional Activity of this compound